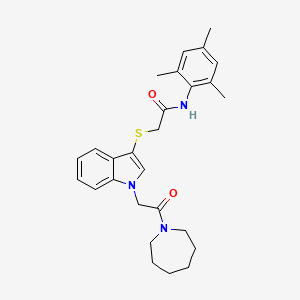
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H19FN4O2S2 and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Antibacterial and Antifungal Potential : Compounds with the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Ampicillin and Fluconazole, suggesting their potential as novel antimicrobial agents (Helal et al., 2013).
Anticancer Properties : Thiazole and 1,3,4-thiadiazole derivatives have been identified as potent anticancer agents, showing effectiveness against various cancer cell lines. The synthesis of such compounds often aims to introduce structural features that enhance their anticancer activity. The evaluation of these compounds against cancer cell lines like HepG-2 (Hepatocellular carcinoma) has yielded promising results, indicating their potential in cancer treatment strategies (Gomha et al., 2017).
Carbonic Anhydrase Inhibition : Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide have been synthesized and shown to possess strong inhibitory properties against human carbonic anhydrase isoenzymes hCA-I and hCA-II. These complexes have demonstrated more potent inhibitory effects than both the parent ligand and acetazolamide, a standard control compound, highlighting their potential in medical applications targeting carbonic anhydrase (Büyükkıdan et al., 2013).
Synthesis and Drug Design
Facile Synthesis Approaches : Innovative synthetic routes have been developed for creating 1,3,4-thiadiazole derivatives. These methods leverage the reactivity of thioamides in the presence of hypervalent iodine-containing reagents, offering a straightforward approach to synthesizing thiazole-5-carboxylate esters and 3,5-disubstituted 1,2,4-thiadiazoles. Such strategies are instrumental in the rapid development of new compounds with potential pharmacological activities (Patil et al., 2009).
In-Silico Evaluation and Drug Design : The incorporation of thiadiazole and benzamide groups into novel compounds has been explored, with these molecules undergoing in-silico evaluation for their anticancer activity. Molecular docking studies predict their mechanisms of action, and ADMET predictions indicate their drug-like behavior, suggesting a systematic approach to drug design and discovery that combines synthetic chemistry with computational methods (Tiwari et al., 2017).
properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c21-16-9-6-15(7-10-16)12-22-18(27)13-28-20-25-24-19(29-20)23-17(26)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJWXRUWLTXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

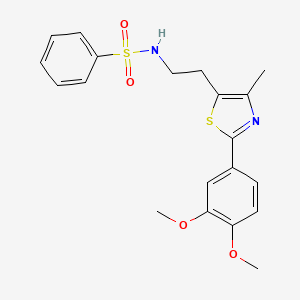
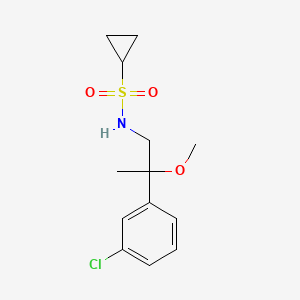
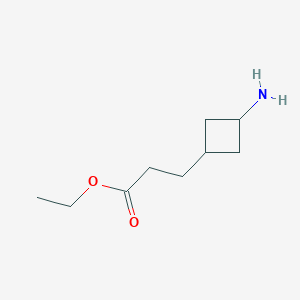
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
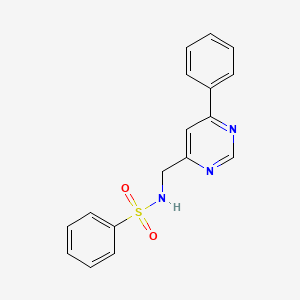
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)

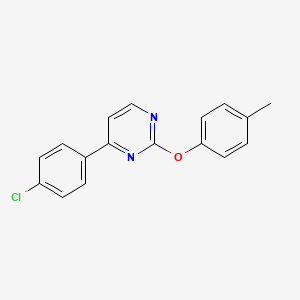
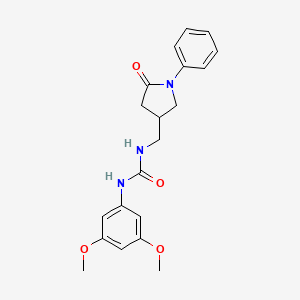
![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)
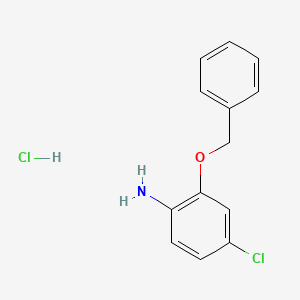
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)
![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)
